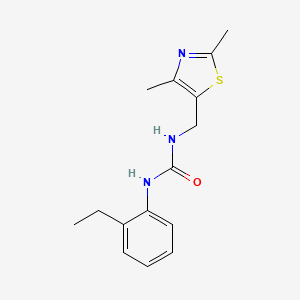

1-(4-Fluorobenzyl)-3-((1-methylpiperidin-4-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

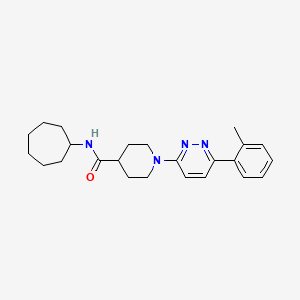

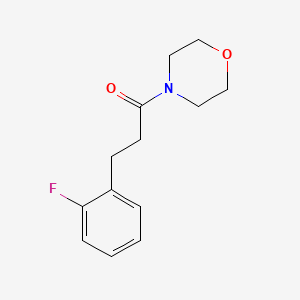

The synthesis of 1-(4-Fluorobenzyl)-3-((1-methylpiperidin-4-yl)methyl)urea involves a two-step process. The first step is a reaction of N-(4-fluorobenzyl)-1-methylpiperidine-4-amine with cyanic acid. The next step is a reaction of the obtained compound from the first step, 1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)urea and 4-isobutoxybenzaldehyde or with its precursors .Molecular Structure Analysis

The molecular structure of 1-(4-Fluorobenzyl)-3-((1-methylpiperidin-4-yl)methyl)urea is related to the compound pimavanserin, which is an atypical antipsychotic indicated for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(4-Fluorobenzyl)-3-((1-methylpiperidin-4-yl)methyl)urea include the reaction of N-(4-fluorobenzyl)-1-methylpiperidine-4-amine with cyanic acid, followed by a reaction with 4-isobutoxybenzaldehyde or its precursors .Wissenschaftliche Forschungsanwendungen

Radiolabeling for Molecular Imaging

One significant application involves the development of radiolabeled compounds for molecular imaging. For example, a potent nonpeptide CCR1 antagonist was synthesized with the incorporation of fluorine-18, a radioisotope, demonstrating the compound's potential in molecular imaging applications. This process involved a module-assisted two-step one-pot procedure, highlighting the compound's utility in tracking biological processes in vivo through PET imaging (Mäding et al., 2006).

Self-Assembly in Materials Science

In materials science, urea derivatives have been explored for their self-assembly properties. A study on the self-assembly of metal-organic cages demonstrated the structural versatility of urea-based compounds. This work showed how urea derivatives could template the formation of tetrahedral cages, indicating their potential in the design of novel materials with specific encapsulation capabilities (Yi et al., 2012).

Structural and Functional Analysis

Another aspect of scientific research focuses on identifying structural features critical for biological activity. In the context of Neuropeptide S (NPS) antagonist activity, specific urea derivatives were synthesized and analyzed, revealing that certain substitutions at the urea functionality are crucial for potent antagonist activity. This type of study aids in the understanding of structure-activity relationships, essential for drug development (Zhang et al., 2008).

Chemical Synthesis and Modification

Research also delves into the chemical synthesis and modification of urea derivatives for various applications. For instance, studies on the cocondensation of urea with methylolphenols under acidic conditions have provided insights into the formation of different urea-containing polymers. These findings have implications for the production of materials with tailored properties (Tomita & Hse, 1992).

Drug Design and Development

In drug design, the formation of fluorine-18 labeled diaryl ureas as VEGFR-2/PDGFR dual inhibitors showcases the integration of urea derivatives into the development of molecular imaging agents for angiogenesis. This approach is crucial for the non-invasive monitoring of disease progression and the efficacy of therapeutic interventions (Ilovich et al., 2008).

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[(1-methylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O/c1-19-8-6-13(7-9-19)11-18-15(20)17-10-12-2-4-14(16)5-3-12/h2-5,13H,6-11H2,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOUCXTXYZVXDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-((1-methylpiperidin-4-yl)methyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2666935.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B2666946.png)

![2-Methyl-3-[methyl({[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl})amino]propanenitrile](/img/structure/B2666950.png)

![N-(4-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2666955.png)